![molecular formula C26H37ClN2O4 B1664973 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride CAS No. 29728-52-7](/img/structure/B1664973.png)
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride
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Overview
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a bioactive chemical.
Scientific Research Applications
Conformational Analysis in Opioid Agonists Development
A study by Costello et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides for evaluating their potential as opioid kappa agonists. This research highlighted the importance of conformational analysis in developing potent opioid kappa agonists.
Structure/Activity Studies in Opioid Agonists
Another study by Barlow et al. (1991) examined the synthesis of similar compounds, focusing on the structural variations at the carbon adjacent to the amide nitrogen. This research contributed to understanding the structure-activity relationship in opioid kappa agonists.
Metabolism in Herbicides
Research by Coleman et al. (2000) and Coleman et al. (2000) investigated the metabolic pathways of acetochlor and related herbicides in human and rat liver microsomes. This study is crucial in understanding the biotransformation and potential risks of these herbicides.
Selective and Long-lasting Kappa Antagonism
Chang et al. (1995) and Chang et al. (1994) synthesized 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA), which shows selective and long-lasting κ opioid receptor antagonism, marking significant progress in opioid research.
Biodegradation of Acetochlor
Wang et al. (2015) explored the biodegradation of acetochlor, a related herbicide, revealing insights into the environmental impact and degradation pathways of such compounds.
Drug Synthesis and Characterization
Research by Mai Lifang (2011) on the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, demonstrates the relevance of acetamide derivatives in pharmacological synthesis.
Antioxidant Activity in Coordination Complexes
A study by Chkirate et al. (2019) investigated pyrazole-acetamide derivatives and their coordination complexes, highlighting their significant antioxidant activity.
properties
CAS RN |
29728-52-7 |
---|---|
Product Name |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
Molecular Formula |
C26H37ClN2O4 |
Molecular Weight |
477 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(1-pyrrolidin-1-ylpropan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-4-5-17-31-23-11-13-24(14-12-23)32-20-26(29)28(21(2)19-27-15-6-7-16-27)22-9-8-10-25(18-22)30-3;/h8-14,18,21H,4-7,15-17,19-20H2,1-3H3;1H |
InChI Key |
ICVKHEMEIVBIJF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(C2=CC(=CC=C2)OC)C(C)CN3CCCC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(1-methyl-2-(1-pyrrolidinyl)ethyl)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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